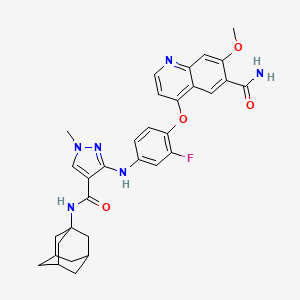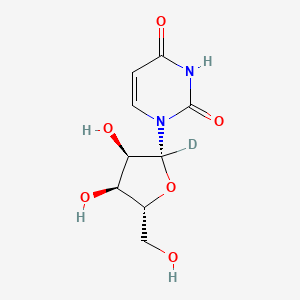
Uridine-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrouridine is installed by dihydrouridine synthase enzymes and is universally present in transfer ribonucleic acids across all domains of life . It plays a crucial role in the structure and function of RNA, contributing to the stability and proper folding of RNA molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine-d can be synthesized through the reduction of uridine. The reduction process typically involves the use of a reducing agent such as sodium borohydride or catalytic hydrogenation. The reaction conditions include an appropriate solvent, such as methanol or ethanol, and a controlled temperature to ensure the selective reduction of the uridine molecule to dihydrouridine.
Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms that naturally produce uridine. The fermentation process is optimized to enhance the yield of uridine, which is then chemically reduced to produce this compound. The purification process involves crystallization and chromatography techniques to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Uridine-d undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form uridine.
Reduction: As mentioned earlier, uridine can be reduced to form this compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl groups on the ribose moiety are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: The major product is uridine.
Reduction: The major product is this compound.
Substitution: The products vary depending on the substituents introduced, such as acylated or alkylated uridine derivatives.
Scientific Research Applications
Uridine-d has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block in the synthesis of various nucleoside analogs and derivatives.
Biology: It plays a role in the study of RNA structure and function, particularly in understanding the folding and stability of transfer ribonucleic acids.
Mechanism of Action
Uridine-d exerts its effects by incorporating into RNA molecules, where it influences the structure and stability of the RNA. The presence of this compound in RNA can affect the folding and function of the RNA, leading to changes in gene expression and protein synthesis. The molecular targets of this compound include various RNA molecules, and the pathways involved are related to RNA processing and translation .
Comparison with Similar Compounds
Uridine: The parent compound of uridine-d, which is a standard nucleoside in RNA.
Pseudouridine: Another modified nucleoside found in RNA, known for its role in stabilizing RNA structures.
Cytidine: A nucleoside similar to uridine but with a cytosine base instead of uracil.
Uniqueness of this compound: this compound is unique due to its reduced form, which imparts different chemical and biological properties compared to its parent compound, uridine. The presence of dihydrouridine in RNA contributes to the flexibility and proper folding of RNA molecules, which is not observed with other nucleosides .
Properties
Molecular Formula |
C9H12N2O6 |
|---|---|
Molecular Weight |
245.21 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i8D |
InChI Key |
DRTQHJPVMGBUCF-OATXHMITSA-N |
Isomeric SMILES |
[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=CC(=O)NC2=O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
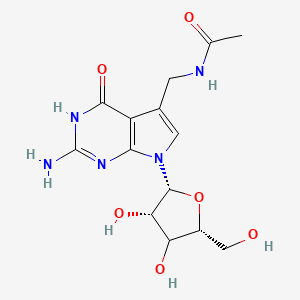
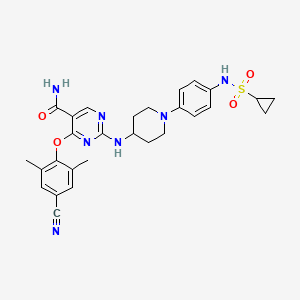
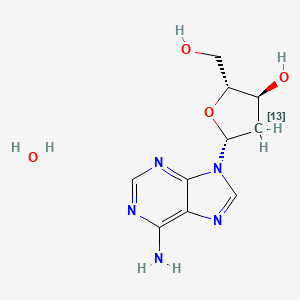
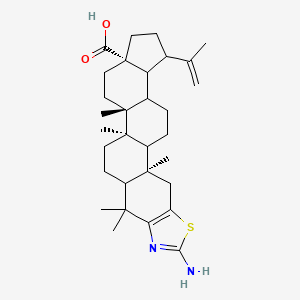
![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)
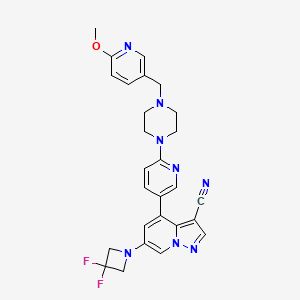

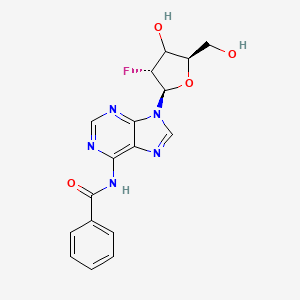
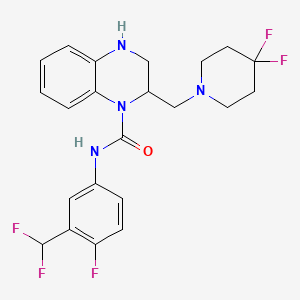
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
